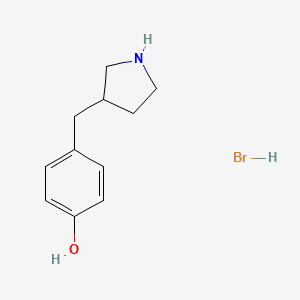

4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is a synthetic compound . The CAS Number is 38175-43-8 and the Molecular Weight is 244.13 .

Synthesis Analysis

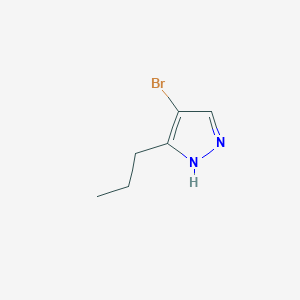

The synthesis of pyrrolidine compounds is often achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the Petasis reaction has been used in the synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of the molecule can be influenced by steric factors, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

The pyrrolidine ring is often used in the design of new molecules for drug discovery . The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis

The molecular weight of 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is 244.13 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Structural Analysis

4-(Pyrrolidine-2,5-dione-1-yl)phenol (PDP), structurally related to 4-(Pyrrolidin-3-ylmethyl)phenol, was synthesized using a new protocol. This compound's structure was verified and confirmed by various spectroscopic and mass spectrometry techniques. Computational examination through density functional theory (DFT) methods provided insights into its molecular structure, electrostatic potential, and vibrational assignments, showing significant compatibility between theoretical and experimental results (Zulfiqar et al., 2021).

Catalytic Applications

Research on 4-(N,N-Dimethylamino)pyridine hydrochloride explored its use as a recyclable catalyst for acylating inert alcohols and phenols, highlighting the compound's potential in facilitating various synthetic pathways. This study provides a foundation for the use of pyridine derivatives, including compounds like 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide, in catalytic processes (Liu et al., 2014).

Corrosion Inhibition

Investigations into the corrosion inhibitive behavior of Schiff bases, which share a similar synthetic pathway or functional group with 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide, on mild steel surfaces in acidic media, showcased the potential of these compounds in corrosion protection. This research paves the way for the development of new corrosion inhibitors based on pyrrolidine derivatives (Murmu et al., 2019).

Anticancer and Anti-inflammatory Applications

The synthesis of PDP also demonstrated significant anti-inflammatory and anticancer activities, suggesting potential therapeutic applications for similar compounds. This implies that 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide could be of interest in the development of new drugs with anti-inflammatory or anticancer properties (Zulfiqar et al., 2021).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new biologically active compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide and similar compounds may have potential in future drug discovery efforts.

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine structure have been shown to have target selectivity towards various proteins .

Mode of Action

It is known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar pyrrolidine structure have been shown to influence various biological pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

properties

IUPAC Name |

4-(pyrrolidin-3-ylmethyl)phenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)7-10-5-6-12-8-10;/h1-4,10,12-13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJHGFRCEODTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576414.png)

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2576420.png)